N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chloro-methylphenoxy group through an acetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Benzyloxy Phenyl Intermediate: The initial step involves the reaction of 4-benzyloxy aniline with chloroacyl chlorides at ambient temperature to obtain chloro alkyl anilide derivatives.
Coupling with Chloro-Methylphenoxy Acetate: The chloro alkyl anilide derivatives are then reacted with 4-chloro-3-methylphenoxy acetate under suitable conditions to form the desired acetamide compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzylic alcohols, ketones.
Reduction: Amines.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzyloxy and chloro-methylphenoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Comparison: N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the presence of both benzyloxy and chloro-methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C22H20ClNO3 |
---|---|
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylphenoxy)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H20ClNO3/c1-16-13-20(11-12-21(16)23)27-15-22(25)24-18-7-9-19(10-8-18)26-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,24,25) |
InChI-Schlüssel |
ZPSCHGUQMWKZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.